molecular formula C9H9NO B13014069 3-(1-Aminoprop-2-yn-1-yl)phenol

3-(1-Aminoprop-2-yn-1-yl)phenol

Cat. No.: B13014069
M. Wt: 147.17 g/mol
InChI Key: CWYNKNHDGHWWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoprop-2-yn-1-yl)phenol is a phenolic derivative featuring a propargylamine (prop-2-yn-1-ylamine) substituent at the 3-position of the aromatic ring. Its molecular structure combines a phenol group (hydroxyl at the para position) with a terminal alkyne and a primary amine on the propargyl chain. This unique arrangement confers distinct physicochemical properties, including:

  • Acidity: The phenol group (pKa ~10) enhances water solubility and enables hydrogen bonding.
  • Reactivity: The propargylamine moiety allows participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and nucleophilic reactions via the amine group .
  • Solid-State Behavior: Potential for hydrogen-bonded networks, as observed in structurally related compounds like 3-(diethylamino)phenol .

Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(1-aminoprop-2-ynyl)phenol

InChI

InChI=1S/C9H9NO/c1-2-9(10)7-4-3-5-8(11)6-7/h1,3-6,9,11H,10H2

InChI Key

CWYNKNHDGHWWOX-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoprop-2-yn-1-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargylamine derivative. The reaction typically requires a strong base, such as sodium hydride (NaH), and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of 3-(1-Aminoprop-2-yn-1-yl)phenol may involve the catalytic coupling of phenol with propargylamine in the presence of a transition metal catalyst, such as palladium or copper. This method offers high yields and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoprop-2-yn-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or basic media.

    Reduction: Pd/C, H2 gas, or other hydrogenation catalysts.

    Substitution: Various nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alkenes or alkanes.

    Substitution: Derivatives with different functional groups replacing the amino group.

Mechanism of Action

The mechanism by which 3-(1-Aminoprop-2-yn-1-yl)phenol exerts its effects depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The amino group can act as a nucleophile, participating in various biochemical reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Functional Groups Substituent Position Unsaturation Type Molecular Weight (g/mol) Notable Features
3-(1-Aminoprop-2-yn-1-yl)phenol Phenol, propargylamine 3-position Triple bond ~163.2 (estimated) Click chemistry capability, hydrogen bonding
2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol Phenol, aminopropenyl, ethyl 2- and 6-positions Double bond 177.2 Pharmaceutical/agrochemical applications, planar structure
3-(Diethylamino)phenol Phenol, diethylamino 3-position None 165.2 O–H⋯O hydrogen bonds, four-membered rings in crystal lattice
3-(1-Hydroxypent-2-en-3-yl)phenol Phenol, hydroxyl, pentenyl 3-position Double bond 178.2 Liquid state, potential for polymer synthesis
3-(2-Methyl-2-propen-1-yl)phenol 1-acetate Phenol acetate, allyl 3-position Double bond 206.2 Esterified phenol, irritant (H315, H319)

Key Observations :

  • Unsaturation Type: The triple bond in 3-(1-Aminoprop-2-yn-1-yl)phenol distinguishes it from analogs with double bonds (e.g., 2-(3-Aminoprop-1-en-1-yl)-6-ethylphenol), enabling unique reactivity in click chemistry .
  • Substituent Effects: Ethyl or diethylamino groups (e.g., 3-(diethylamino)phenol) enhance lipophilicity, whereas the propargylamine group balances hydrophilicity (amine) and reactivity (alkyne).
  • Solid-State Behavior: Hydrogen bonding in 3-(diethylamino)phenol forms four-membered rings , while the target compound’s amine and phenol groups may create extended networks.

Biological Activity

3-(1-Aminoprop-2-yn-1-yl)phenol, also known as 2-(1-Aminoprop-2-yn-1-yl)phenol, is an organic compound characterized by a phenolic structure with an amino group and a propargyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The purpose of this article is to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-Aminoprop-2-yn-1-yl)phenol is C11H13N, featuring:

  • A hydroxyl group (-OH) attached to a benzene ring.
  • An amino group (-NH2).
  • A three-carbon alkyne chain .

These structural components contribute to its reactivity and interaction with biological molecules.

The biological activity of 3-(1-Aminoprop-2-yn-1-yl)phenol can be attributed to several mechanisms:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with various enzymes and receptors, influencing their activity.
  • Nucleophilic Interactions : The amino group can act as a nucleophile in biochemical reactions, allowing the compound to participate in various metabolic pathways.
  • Reactivity in Click Chemistry : The alkyne group facilitates bioconjugation through click chemistry reactions, enhancing its potential applications in drug development.

Antimicrobial Properties

Research indicates that 3-(1-Aminoprop-2-yn-1-yl)phenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by antibiotic-resistant strains .

Anticancer Activity

Studies have shown that 3-(1-Aminoprop-2-yn-1-yl)phenol may also possess anticancer properties. It has been observed to influence signaling pathways related to cancer progression, potentially inhibiting kinases involved in tumor growth. The compound's interactions with cellular pathways suggest it could be developed into a therapeutic agent for cancer treatment.

Research Findings and Case Studies

StudyFindings
BenchChem ReviewInvestigated for antimicrobial and antioxidant properties; potential applications in enzyme studies.
Antibacterial Activity StudyDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria; significant inhibition rates reported .
Cancer Pathway ModulationInfluences key signaling pathways related to cancer cell proliferation; potential for development into anticancer drugs.

Applications in Scientific Research

3-(1-Aminoprop-2-yn-1-yl)phenol serves various roles in scientific research:

  • Enzyme Mechanism Studies : Used as a probe to investigate biological pathways involving phenolic compounds.
  • Drug Development : Acts as a building block for synthesizing more complex organic molecules, including pharmaceuticals.
  • Material Science : Employed in the production of polymers and resins with specific properties due to its unique chemical structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.